Z-D-Thr-OH

Übersicht

Beschreibung

Z-D-Thr-OH is a threonine derivative . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supply of fuel during exercise, mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

An efficient method has been developed for the salicylaldehyde ester-mediated ligation of unprotected peptides at serine (Ser) or threonine (Thr) residues . The utility of this peptide ligation approach has been demonstrated through the convergent syntheses of two therapeutic peptides––ovine-corticoliberin and Forteo––and the human erythrocyte acylphosphatase protein .Molecular Structure Analysis

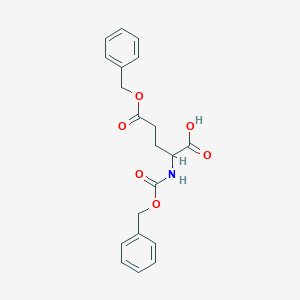

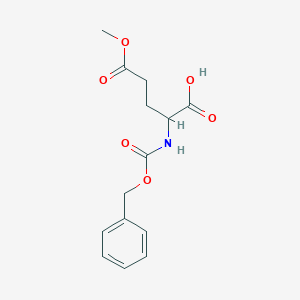

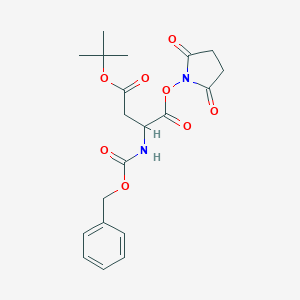

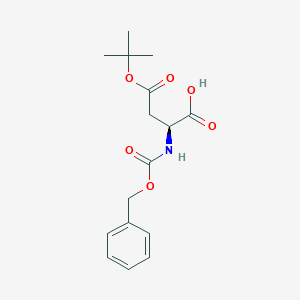

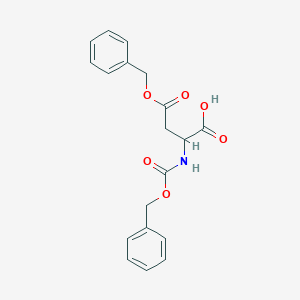

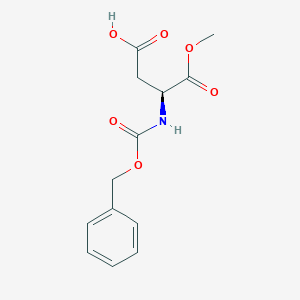

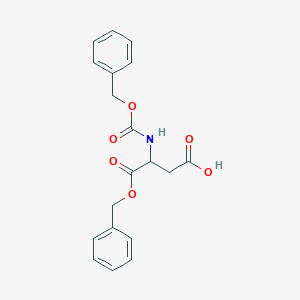

The molecular formula of Z-D-Thr-OH is C12H15NO5 . Its molecular weight is 253.25 .Physical And Chemical Properties Analysis

Z-D-Thr-OH is a white powder . It has a melting point of 100-102°C, a predicted boiling point of 483.7±45.0 °C, and a predicted density of 1.309±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Surface Recombination Centers in ZnO Nanorods

Research by Yang et al. (2010) on ZnO nanorods arrays (ZNAs) highlights the role of OH bonds in facilitating surface recombination. X-ray photoelectron spectroscopy revealed the presence of specific chemisorbed oxygen and OH bonds on the surface, affecting the electronic properties and reactivity of ZNAs. Annealing was shown to significantly reduce OH and H bonds, which suppresses surface recombination, suggesting potential applications in improving the efficiency of optoelectronic devices (Yang et al., 2010).

Chemical Warfare Agent Decomposition

Balow et al. (2017) studied the reactivity of zirconium hydroxide (Zr(OH)₄) towards chemical warfare agents, demonstrating its potential for chemical decontamination. Zr(OH)₄ showed wide-ranging reactivity and sorption properties, effectively hydrolyzing a simulant of chemical warfare agents under various environmental conditions, indicating its utility in developing protective materials for hazardous environments (Balow et al., 2017).

Mercury Sorption by Metal-Organic Frameworks

A study by Yee et al. (2013) introduced thiol-laced metal-organic frameworks involving Zr and Al centers for effective mercury sorption. These frameworks demonstrate how functional groups, similar to OH, can be utilized to enhance the sorption properties and reactivity of materials towards heavy metals, offering a path forward in pollution remediation and environmental protection (Yee et al., 2013).

Immunometabolic Effects of Vitamin D

Research by García et al. (2017) on the immunomodulatory effects of 1,25-dihydroxyvitamin D (1,25(OH)₂D) employed pathway analysis to uncover its influence on immunometabolism. This study underscores the potential of OH-containing compounds in modulating immune responses, suggesting applications in medical research and therapy development (García et al., 2017).

Photocatalysis and Environmental Applications

Kumar and Rao (2015) critically reviewed the use of zinc oxide (ZnO) in photocatalysis, focusing on modifications to improve its performance and stability. They highlighted strategies such as doping and surface modification to enhance charge separation and generation of reactive species, relevant to environmental applications like wastewater treatment. This research illustrates the importance of tailoring the surface-bulk structure of photocatalysts for better performance, potentially applicable to compounds with OH groups (Kumar & Rao, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Z-D-Thr-OH, also known as N-Carbobenzoxy-D-threonine, is a derivative of the amino acid threonine Amino acids and their derivatives are known to influence the secretion of anabolic hormones , suggesting that this compound may interact with hormone receptors or enzymes involved in hormone synthesis and secretion.

Mode of Action

The exact mode of action of Z-D-Thr-OH is not well-documented. As an amino acid derivative, it may participate in protein synthesis or other biochemical processes involving amino acids. It’s also possible that it could act as a precursor or inhibitor in certain biochemical reactions .

Biochemical Pathways

Given its nature as an amino acid derivative, it may be involved in protein synthesis and metabolism, potentially influencing pathways related to these processes .

Result of Action

As an amino acid derivative, it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .

Eigenschaften

IUPAC Name |

(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357438 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Thr-OH | |

CAS RN |

80384-27-6 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.